Sodium acetate-13C2

Catalog No.
S742818
CAS No.
56374-56-2
M.F
C2H3NaO2
M. Wt
84.019 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium acetate-13C2

CAS Number

56374-56-2

Product Name

Sodium acetate-13C2

IUPAC Name

sodium;acetate

Molecular Formula

C2H3NaO2

Molecular Weight

84.019 g/mol

InChI

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1,2+1;

InChI Key

VMHLLURERBWHNL-AWQJXPNKSA-M

SMILES

CC(=O)[O-].[Na+]

Canonical SMILES

CC(=O)[O-].[Na+]

Isomeric SMILES

[13CH3][13C](=O)[O-].[Na+]

Metabolic Studies:

  • Tracing Metabolic Pathways: By incorporating Sodium acetate-13C2 into cell cultures or organisms, researchers can track the fate of the labeled carbon atoms through metabolic pathways. The enrichment in carbon-13 can be detected using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, revealing the steps the molecule undergoes within the system. This allows scientists to study various aspects of metabolism, including nutrient utilization, biosynthesis of complex molecules, and the identification of novel metabolic pathways. [Source: Sigma-Aldrich product page on Sodium acetate-2-13C, ]

Structural Biology:

  • Protein-Ligand Interactions: Sodium acetate-13C2 can be used to study the interactions between proteins and small molecules (ligands). By incorporating the labeled acetate into the ligand, researchers can use NMR spectroscopy to identify specific regions of the protein that interact with the ligand. This information is crucial for understanding protein function and developing new drugs. [Source: Sigma-Aldrich product page on Sodium acetate-2-13C, ]

Magnetic Resonance Imaging (MRI):

  • Hyperpolarized MRI: When Sodium acetate-13C2 is hyperpolarized, meaning its nuclear spins are aligned to a much greater extent than their natural state, it can be used as a contrast agent in MRI. This technique offers significantly increased sensitivity compared to traditional MRI, allowing for the detection of subtle metabolic changes in tissues and organs. This has applications in studying various diseases, including cancer, heart disease, and neurological disorders. [Source: Evidence of a Streamlined Extracellular Electron Transfer Pathway from Biofilm Structure, Metabolic Stratification, and Long-Range Electron Transfer Parameters, ]

Sodium acetate-13C2 is a stable isotopic form of sodium acetate, where two of the carbon atoms are replaced with carbon-13 isotopes. This compound is represented by the chemical formula C2H3NaO2 and is commonly used in various biochemical and analytical applications due to its unique isotopic labeling. Sodium acetate itself is the sodium salt of acetic acid and is known for its hygroscopic properties, forming a deliquescent solid that can absorb moisture from the environment. The incorporation of carbon-13 isotopes enhances its utility in nuclear magnetic resonance spectroscopy and metabolic studies, allowing researchers to trace metabolic pathways with greater precision .

Sodium acetate-13C2 itself doesn't have a specific mechanism of action. Its primary function is to serve as a ¹³C-labeled tracer molecule in various biological processes. When incorporated into cells or organisms, the ¹³C atoms can be tracked using NMR or MRI techniques, revealing information about metabolic pathways, protein-acetate interactions, and other cellular processes [, ].

  • Skin and Eye Contact: Mild irritant. Wear gloves and safety glasses when handling [].
  • Inhalation: May cause irritation. Use in a well-ventilated area [].
  • Ingestion: May cause gastrointestinal discomfort in high doses. Do not ingest [].
Analogous to those of its non-labeled counterpart. Key types of reactions include:

  • Nucleophilic Substitution Reactions: The acetate ion acts as a nucleophile, reacting with electrophiles such as alkyl halides to form esters.

    Example:
    CH3COONa+BrCH2CH3CH3COOCH2CH3+NaBr\text{CH}_3\text{COONa}+\text{BrCH}_2\text{CH}_3\rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_3+\text{NaBr}
  • Decarboxylation: Under certain conditions, sodium acetate-13C2 can undergo decarboxylation to yield methane.

    Example:
    CH3COONa+NaOHCH4+Na2CO3\text{CH}_3\text{COONa}+\text{NaOH}\rightarrow \text{CH}_4+\text{Na}_2\text{CO}_3
  • Oxidation and Reduction Reactions: While it is primarily used as a source of acetate ions, it can also participate in redox reactions when combined with appropriate reagents .

Sodium acetate-13C2 plays a significant role in various biochemical pathways. It serves as a source of acetyl groups, which are critical for the synthesis of acetyl-CoA, a central metabolite in the citric acid cycle (Krebs cycle). Its biological activity includes:

  • Cellular Metabolism: The compound influences cellular functions by providing acetate ions that can regulate metabolic pathways, gene expression, and cell signaling.
  • Pharmacokinetics: Similar to regular sodium acetate, sodium acetate-13C2 is rapidly absorbed and distributed within biological systems. Its isotopic labeling allows for detailed tracking during metabolic studies .

The synthesis of sodium acetate-13C2 involves incorporating carbon-13 isotopes into the acetate structure. Common methods include:

  • Reaction with Acetic Acid: Sodium carbonate reacts with acetic acid in an aqueous solution, allowing for the incorporation of isotopes under controlled conditions.

    Reaction:
    Na2CO3+2CH3COOH2CH3COONa+H2O+CO2\text{Na}_2\text{CO}_3+2\text{CH}_3\text{COOH}\rightarrow 2\text{CH}_3\text{COONa}+\text{H}_2\text{O}+\text{CO}_2
  • Industrial Production: On a larger scale, similar synthetic routes are employed, ensuring high purity and yield while maintaining isotopic integrity .

Sodium acetate-13C2 has diverse applications across various fields:

  • Metabolic Studies: Its isotopic labeling allows for tracking metabolic pathways in biological research.
  • Nuclear Magnetic Resonance Spectroscopy: The compound is used as a standard or tracer in NMR studies due to its unique isotopic signature.
  • Biochemical Research: It serves as a reagent in various biochemical assays and experiments involving acetylation processes .

Research on sodium acetate-13C2 has revealed its interactions within cellular systems:

  • Enzyme Interactions: It binds to enzymes like acetyl-CoA synthetase, facilitating the conversion of acetate into acetyl-CoA.
  • Cell Signaling Pathways: The compound influences key signaling pathways that regulate cellular metabolism and gene expression.

Studies indicate that variations in dosage can lead to different cellular responses, highlighting its importance in pharmacological research .

Sodium acetate-13C2 can be compared with several similar compounds, each possessing unique characteristics:

CompoundIsotopic LabelingUnique Features
Sodium acetate-1-13C,d3Carbon-13Single carbon isotope labeling
Sodium acetate-2-13CCarbon-13Single carbon isotope labeling
Acetic acid-13C2 sodium saltCarbon-13Lacks deuterium labeling

Uniqueness

Sodium acetate-13C2 stands out due to its dual labeling with both carbon-13 and deuterium. This dual labeling enables more detailed insights during NMR spectroscopy and metabolic studies compared to compounds labeled with only one isotope .

UNII

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Dates

Modify: 2023-08-15

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